Indolin-5-amine hydrochloride
Description
Chemical Classification and Structural Overview
Indolin-5-amine hydrochloride (CAS: 1286676-80-9) is a bicyclic organic compound belonging to the indoline class of heterocyclic amines. Its molecular formula is $$ \text{C}8\text{H}{11}\text{ClN}2 $$, with a systematic IUPAC name of 2,3-dihydro-1H-indol-5-amine hydrochloride . The structure consists of a fused benzene and pyrrolidine ring system, with an amine group (-NH$$2$$) substituted at the 5-position of the indoline scaffold and a hydrochloride counterion (Figure 1).
The SMILES notation for the compound is NC1=CC2=C(NCC2)C=C1.Cl , reflecting its protonated amine group and chloride ion. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aromatic ring and the chair conformation of the saturated pyrrolidine moiety.
Table 1: Key Structural and Classification Data
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}8\text{H}{11}\text{ClN}_2 $$ |
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indol-5-amine hydrochloride |
| SMILES | NC1=CC2=C(NCC2)C=C1.Cl |
| CAS Number | 1286676-80-9 |
Physicochemical Properties and Analytical Data
This compound is a crystalline solid at room temperature, with a melting point of 253°C (decomposition). It exhibits moderate solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but limited solubility in non-polar solvents like hexane. The hydrochloride salt form enhances its stability and bioavailability compared to the free base.
Spectroscopic characterization includes:
- $$ ^1\text{H} $$ NMR (DMSO-d$$6$$): δ 6.85 (d, 1H, aromatic), 6.45 (s, 1H, aromatic), 3.20 (t, 2H, CH$$2$$), 2.85 (t, 2H, CH$$_2$$).
- IR (KBr): Peaks at 3359 cm$$^{-1}$$ (N-H stretch) and 3012 cm$$^{-1}$$ (C-H aromatic).
- Mass Spectrometry : A molecular ion peak at m/z 170.64 [M+H]$$^+$$.
The compound’s pKa is approximately 8.5–9.0 for the amine group, making it weakly basic under physiological conditions.
Historical Development and Discovery in Chemical Research
This compound first emerged in chemical literature in the early 2000s as a key intermediate in pharmaceutical synthesis. Early synthetic routes involved Tscherniac-Einhorn reactions between indoline derivatives and isoindoline-1,3-diones, followed by hydrolysis and salt formation. The compound gained prominence after its inclusion in the PubChem database (CID: 23620141) in 2007, facilitating widespread academic access.
Notable advancements include its use in the synthesis of Smac mimetics (2010s), which inhibit cancer cell proliferation by targeting XIAP proteins. Recent studies (2020s) have explored its role in developing insulin-like growth factor 1 receptor inhibitors and antiviral agents .
Significance and Rationale for Academic Investigation
This compound is a versatile building block in organic and medicinal chemistry. Its significance stems from:
- Synthetic Utility : The amine group at position 5 enables facile functionalization via alkylation, acylation, or Suzuki coupling.
- Pharmacological Potential : Derivatives exhibit activity against tyrosine kinases, HIV protease, and angiogenesis pathways.
- Material Science Applications : Its planar structure aids in designing fluorescent probes and coordination polymers.
Academic interest persists due to unmet needs in cancer therapy and antiviral drug development , where indoline scaffolds show promise.
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJAZFUWYDPDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-14-0 | |
| Record name | 1H-Indol-5-amine, 2,3-dihydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolin-5-amine hydrochloride typically involves the reduction of indole derivatives. One common method is the reduction of indole using catalytic hydrogenation or chemical reducing agents such as sodium borohydride. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: Indolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can further modify the indole ring structure.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Agents
Recent studies have highlighted the potential of indoline-based compounds, including Indolin-5-amine hydrochloride, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in inflammatory processes, making their inhibition a promising strategy for developing anti-inflammatory drugs. For instance, a study identified a derivative of indoline as a potent inhibitor with an IC50 value of 0.41 µM against 5-LOX and 0.43 µM against sEH, demonstrating significant anti-inflammatory efficacy in vivo models such as zymosan-induced peritonitis .
Antiviral Activity
this compound has also been investigated for its antiviral properties. A recent study synthesized azo-anchored derivatives of indoline and assessed their inhibitory action against the main protease (Mpro) of SARS-CoV-2. The findings indicated that these compounds exhibited superior inhibitory activity compared to standard antiviral drugs like Remdesivir and Molnupiravir, showcasing their potential in COVID-19 treatment .
Synthetic Applications
Intermediate for Functional Derivatives
this compound serves as an important intermediate in the synthesis of various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines. These derivatives are being explored for their pharmacological properties, including anticancer and antimicrobial activities. The synthesis typically involves reactions such as the Tscherniac-Einhorn reaction, which allows for the preparation of complex structures with potential biological relevance .
Multicomponent Reactions
The versatility of indole derivatives, including those derived from this compound, has been exploited in multicomponent reactions to create diverse heterocyclic compounds. These reactions have led to the discovery of new compounds with significant biological activities, such as anticancer and antimicrobial properties .
Pharmacological Insights
Biological Activities
this compound and its derivatives have shown a range of biological activities:
- Anticancer Properties: Compounds synthesized from indoline scaffolds have demonstrated high activity against various cancer cell lines, including lung adenocarcinoma .
- Antimicrobial Effects: Several derivatives have exhibited promising antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of indolin-5-amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular pathways and biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Core Heterocycle: Indoline (saturated pyrrolidine fused to benzene): Present in indolin-5-amine and 2-methylindolin-1-amine . Indole/Indene: Unsaturated analogs like 5-APDI (indene) and 3-(2-aminoethyl)-5-methylindole (indole) exhibit varied electronic properties . Isoquinoline: Isoquinolin-5-amine features a pyridine ring fused to benzene, altering basicity and reactivity compared to indoline derivatives .
N-Substitution: 1-Ethylindol-5-amine’s ethyl group at N1 sterically hinders reactions at the indole nitrogen .
Biological Activity
Indolin-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its indoline core, which is a bicyclic structure containing a fused benzene ring and a pyrrole-like nitrogen-containing ring. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator. It has been identified as a precursor for various biologically active compounds, including:
- Enzyme Inhibitors : this compound has shown potential in inhibiting enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. In vitro studies have demonstrated that derivatives of indolin-5-amine can significantly reduce the activity of these enzymes, indicating its potential as an anti-inflammatory agent .
- Receptor Modulators : The compound interacts with specific receptors, modulating cellular signaling pathways that can lead to various therapeutic effects, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that an indoline derivative effectively reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
The dual inhibition of 5-LOX and sEH by indolin derivatives has been linked to significant anti-inflammatory effects in vivo. In murine models of asthma and peritonitis, compounds derived from this compound showed remarkable efficacy in reducing inflammation markers and improving clinical outcomes .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing inhibitory effects that warrant further exploration for potential therapeutic applications in treating infections.
Study on 5-LOX Inhibition
A recent study focused on the design and optimization of indoline-based compounds as dual 5-LOX/sEH inhibitors. The lead compound exhibited IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, indicating potent inhibitory activity. In vivo tests demonstrated significant reductions in inflammatory responses in mouse models .
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 43 | 0.45 ± 0.11 | 5-LOX Inhibition |
| Compound 73 | 0.41 ± 0.01 | Dual Inhibition (5-LOX/sEH) |
Anticancer Efficacy Study
In a study assessing the anticancer activity of indoline derivatives, researchers found that specific analogs induced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 20 μM. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Q & A
Q. What are the established synthetic routes for Indolin-5-amine hydrochloride, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step reactions, including reduction, amination, and acidification. Key steps often involve optimizing solvent systems (e.g., acetonitrile for reflux conditions) and catalysts (e.g., dimethylamine for amination). Reaction temperature and time significantly affect intermediates’ stability; for example, prolonged heating may lead to side products like decomposition derivatives . Purification via recrystallization or chromatography is critical to achieve >95% purity, as residual solvents or unreacted precursors can interfere with downstream applications.
Q. Which analytical techniques are most effective for characterizing this compound and assessing its purity?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirm structural integrity. For impurity profiling, tandem LC-MS identifies trace byproducts, such as chlorinated derivatives formed during synthesis . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity, which impacts solubility and stability in formulation studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow OSHA-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store in sealed containers under dry, inert conditions (e.g., argon atmosphere). Toxicity data for analogous indoline derivatives suggest acute exposure risks (e.g., H315 skin irritation); thus, emergency eyewash stations and spill kits must be accessible. Regular training on SDS documentation and hazard communication is mandatory .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?
Contradictions in solubility or stability data often arise from variations in experimental conditions (e.g., pH, temperature). Systematic validation using controlled parameters (e.g., buffered solutions at 25°C) and cross-referencing with computational models (e.g., COSMO-RS for solubility prediction) can harmonize findings. Collaborative studies using standardized reference materials are recommended to establish consensus values .
Q. What experimental design strategies optimize the synthesis of this compound for high-throughput applications?
Employ factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like reagent stoichiometry, temperature, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 40–60%. For example, a 3-factor design could maximize yield while minimizing byproduct formation .
Q. What mechanistic insights are critical for understanding this compound’s biological activity?
Use receptor-binding assays (e.g., radioligand displacement for kinase targets) and cellular models (e.g., ATCC-derived cell lines) to elucidate structure-activity relationships (SAR). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities, while CRISPR-Cas9 knockout models validate target engagement .
Q. How does this compound’s stability under varying pH and temperature conditions impact its formulation?
Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months assess degradation pathways. LC-MS monitors hydrolytic products (e.g., indole derivatives), while Arrhenius modeling extrapolates shelf-life. Buffered formulations (pH 4–6) mitigate hydrolysis, enhancing compatibility with parenteral delivery systems .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Rodent models (Sprague-Dawley rats) with IV/PO dosing provide bioavailability and half-life data. Microdialysis probes in target tissues (e.g., brain) measure blood-brain barrier penetration. Metabolite profiling via UPLC-QTOF-MS identifies phase I/II metabolites, guiding toxicity assessments .
Methodological Guidance
Q. How should researchers document synthetic procedures to ensure reproducibility?
Include granular details: solvent purity (e.g., HPLC-grade acetonitrile), equipment specifications (e.g., reflux condenser dimensions), and step-by-step isolation protocols. Publish NMR/MS spectra in supplementary materials and cross-validate with independent labs .
Q. What statistical methods validate experimental outcomes in studies involving this compound?
Use ANOVA for multi-group comparisons (e.g., yield across synthesis batches) and Tukey’s post-hoc test for pairwise analysis. For dose-response curves, nonlinear regression (e.g., Hill equation) quantifies EC50/IC50 values. Report confidence intervals (95% CI) and effect sizes to avoid Type I/II errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
